Product packaging for (2S,5R)-2-ethyl-1,5-dimethylpiperazine(Cat. No.:)

(2S,5R)-2-ethyl-1,5-dimethylpiperazine

Cat. No.: B11921830
M. Wt: 142.24 g/mol
InChI Key: GZAROFBDHLNAHB-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-2-ethyl-1,5-dimethylpiperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This stereochemically defined building block is valued for its application in the synthesis of complex molecules, including potential delta-opioid receptor ligands . Piperazine derivatives are prominent scaffolds in drug discovery, and the specific stereochemistry of this compound makes it a crucial intermediate for creating enantiomerically pure target molecules . Researchers utilize this chiral diamine to explore structure-activity relationships and develop novel therapeutic agents. The compound is closely related to other substituted piperazines that are being investigated for their utility as T-cell activators in immuno-oncology, highlighting the importance of this chemical class in developing new cancer treatments . Furthermore, structurally similar piperazine cores are found in small molecule inhibitors targeting oncogenic proteins, such as KRAS G12C mutants, underscoring their relevance in targeted cancer therapy development . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound responsibly in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B11921830 (2S,5R)-2-ethyl-1,5-dimethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,5R)-2-ethyl-1,5-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-8-5-9-7(2)6-10(8)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

GZAROFBDHLNAHB-SFYZADRCSA-N

Isomeric SMILES

CC[C@H]1CN[C@@H](CN1C)C

Canonical SMILES

CCC1CNC(CN1C)C

Origin of Product

United States

Conformational Analysis and Dynamics of 2s,5r 2 Ethyl 1,5 Dimethylpiperazine

Preferred Ring Conformations of Substituted Piperazines

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is not planar. Like cyclohexane (B81311), it adopts non-planar conformations to alleviate angle and torsional strain.

The most thermodynamically stable conformation for the piperazine ring is the chair form. nih.govnih.gov This preference is analogous to that observed in cyclohexane, where the chair conformation minimizes two primary types of strain:

Angle Strain: The bond angles in the chair conformation are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.

Torsional Strain: All the bonds extending from adjacent ring atoms are staggered with respect to one another, which minimizes the repulsion between electron clouds of the bonds (torsional strain).

Due to these factors, the chair conformation represents the lowest energy state, or ground state, for the vast majority of piperazine derivatives. libretexts.org The piperazine ring can undergo a "ring flip," converting from one chair form to another, where axial substituents become equatorial and vice versa. libretexts.org

While the chair form is most favorable, other higher-energy conformations exist, such as the boat and the twist-boat (or skew-boat) conformations. nih.gov The boat conformation is significantly less stable than the chair due to two main factors:

Torsional Strain: There is eclipsing of bonds along the "bottom" of the boat. libretexts.org

Steric Strain: A significant van der Waals repulsion occurs between the two "flagpole" hydrogens or substituents, which are pointed towards each other across the ring. libretexts.org

To relieve some of this strain, the boat conformation can twist, forming the more stable twist-boat conformer. This twisting reduces the flagpole interactions and partially alleviates the torsional strain. libretexts.org Despite this, the twist-boat conformation is still considerably higher in energy than the chair conformation. For instance, in related N-acylpiperidines, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the most stable chair conformation. nih.govacs.org

Table 1: Illustrative Relative Energies of Piperazine Ring Conformations This table provides generalized energy differences based on data from analogous cyclic systems. Actual values for a specific substituted piperazine may vary.

Conformation Relative Energy (kcal/mol) Key Destabilizing Factors
Chair 0 Ground state; minimal angle and torsional strain
Twist-Boat ~5-6 Torsional strain, steric hindrance
Boat ~7-8 Severe torsional strain, flagpole steric repulsion
Half-Chair ~10-11 High angle and torsional strain (Transition state)

Substituent Effects on Piperazine Conformation

The presence of substituents on the piperazine ring has a profound impact on the conformational equilibrium, determining which chair conformation is preferred.

In (2S,5R)-2-ethyl-1,5-dimethylpiperazine, the ring is substituted with an ethyl group at carbon C2, a methyl group at C5, and methyl groups on both nitrogen atoms (N1 and N4). The (2S,5R) stereochemistry indicates that the C-substituents (ethyl and methyl) are on opposite sides of the ring plane, a trans relationship.

For a disubstituted six-membered ring, a trans configuration allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where they are both in equatorial positions (diequatorial). The diequatorial conformation is overwhelmingly favored energetically. Placing a bulky alkyl group in an axial position introduces significant steric strain, making the conformation less stable. Therefore, the conformational equilibrium for this compound will be dominated by the chair conformer in which both the C2-ethyl group and the C5-methyl group occupy equatorial positions.

The primary factor governing the preference for equatorial substitution is steric hindrance. mdpi.com When a substituent is in an axial position, it experiences destabilizing steric interactions with the other two axial substituents on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org An equatorial substituent, in contrast, points away from the rest of the ring, minimizing these repulsive interactions.

While electronic effects can influence conformation, in the case of simple alkyl substituents like methyl and ethyl, their impact is minimal compared to the dominant steric effects. nist.gov The primary driving force for the conformational preference in this compound is the minimization of steric repulsion by placing the larger C-alkyl groups in equatorial positions.

Table 2: Conformational Free Energy (A-Values) for Common Alkyl Substituents A-values represent the energy penalty for a substituent being in the axial position in a cyclohexane system, which serves as a good model for piperazine.

Substituent A-Value (kcal/mol)
-CH₃ (Methyl) ~1.7
-CH₂CH₃ (Ethyl) ~1.8

Intramolecular Interactions and Conformational Landscapes

The conformational landscape of this compound is a direct result of the sum of all intramolecular interactions. The dominant chair conformation, with the C2-ethyl and C5-methyl groups in diequatorial positions, represents the global energy minimum.

In this preferred conformation, destabilizing interactions are minimized. The alternative chair conformer, with diaxial C-substituents, would be significantly higher in energy due to severe 1,3-diaxial interactions between the axial ethyl group and an axial hydrogen, and between the axial methyl group and another axial hydrogen. Furthermore, the N-methyl groups themselves have preferred orientations to minimize steric clash with adjacent substituents.

The energy difference between the stable diequatorial chair and other possible conformers (e.g., the diaxial chair or twist-boat forms) is large enough to ensure that, at equilibrium, the vast majority of molecules will exist in the diequatorial chair conformation. Any deviation from this low-energy state, such as through ring-flipping to the diaxial chair or twisting into a boat form, involves overcoming a significant energy barrier and results in a less stable, transient species. rsc.org

Temperature-Dependent Conformational Behavior

The conformational landscape of piperazine derivatives is a subject of significant interest in stereochemistry and drug design. The piperazine ring typically adopts a chair conformation, which can undergo ring inversion. Additionally, substituents on the nitrogen and carbon atoms of the ring introduce further conformational complexity, including the potential for different rotamers. The study of how temperature influences these conformational equilibria and dynamic processes is crucial for understanding the molecule's behavior in various environments.

General Principles of Temperature Effects on Piperazine Conformations

For substituted piperazines, temperature variations primarily affect the rates of two key dynamic processes: ring inversion and rotation around exocyclic single bonds (e.g., N-alkyl or N-acyl bonds). These conformational changes can be monitored and quantified using techniques like variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy. nih.govresearchgate.netbeilstein-journals.orgrsc.orgox.ac.uk

At sufficiently low temperatures, the rate of conformational exchange slows down to the point where distinct signals for different conformers can be observed in the NMR spectrum. As the temperature increases, the rate of exchange also increases. When the rate of exchange becomes fast on the NMR timescale, the separate signals for the different conformers coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (the coalescence temperature, Tc) is related to the energy barrier for the conformational change. nih.govbeilstein-journals.org

Studies on various N-substituted piperazines have shown that the energy barriers (ΔG‡) for these processes, such as ring inversion and amide bond rotation, typically fall in the range of 56 to 80 kJ mol−1. nih.govrsc.org The specific values are highly dependent on the nature and steric bulk of the substituents.

Expected Temperature-Dependent Behavior of this compound

For this compound, the piperazine ring is expected to exist predominantly in a chair conformation. The substituents (an ethyl group at C2, a methyl group at C5, and methyl groups on both nitrogens) will have preferred orientations (axial or equatorial) to minimize steric strain.

At room temperature, it is likely that the ring inversion and rotation of the N-methyl and C-ethyl groups are rapid on the NMR timescale, leading to a spectrum with averaged signals. As the temperature is lowered, one would expect to observe decoalescence of the NMR signals as the rates of these dynamic processes decrease. This would allow for the potential observation and characterization of the individual conformers present at equilibrium.

Conversely, at elevated temperatures, any conformational barriers would be more easily overcome, ensuring rapid interconversion between different chair forms and rotamers.

Illustrative Data from Analogous Systems

To illustrate the type of data obtained from such studies, the following tables present findings for other substituted piperazines, which demonstrate how temperature affects conformational dynamics.

Table 1: Coalescence Temperatures (Tc) and Activation Energies (ΔG‡) for Conformational Processes in Selected N-Acyl Piperazines

CompoundSolventConformational ProcessTc (K)ΔG‡ (kJ mol−1)
1-(4-Nitrobenzoyl)piperazineCDCl3Ring Inversion~273~58
1-(4-Nitrobenzoyl)piperazineCDCl3Amide Rotation~340~72
1-(4-Fluorobenzoyl)piperazineCDCl3Amide Rotation~310~65

Data derived from studies on analogous systems for illustrative purposes. nih.govbeilstein-journals.org

Table 2: Hypothetical Temperature-Dependent Conformational Population

This table illustrates a hypothetical equilibrium between two chair conformers (A and B) of a substituted piperazine as a function of temperature, assuming a hypothetical enthalpy difference (ΔH°) between them.

Temperature (K)Population of Conformer A (%)Population of Conformer B (%)
2008515
2507822
3007030
3506535

This data is purely illustrative and not based on experimental results for this compound.

Without specific research on this compound, a detailed analysis of its temperature-dependent conformational behavior, including precise energy barriers and population distributions, remains speculative. Experimental studies, particularly using VT-NMR, combined with computational modeling would be necessary to fully elucidate the dynamic conformational processes of this specific compound. nih.govnih.govnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2s,5r 2 Ethyl 1,5 Dimethylpiperazine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of a compound in solution. For a chiral molecule like (2S,5R)-2-ethyl-1,5-dimethylpiperazine, specific NMR experiments are crucial for confirming its identity and purity.

Determination of Enantiomeric Purity

The enantiomeric purity of a sample of this compound can be determined using NMR spectroscopy through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of the piperazine (B1678402) derivative to form diastereomeric complexes or adducts, which are distinguishable in the NMR spectrum. For instance, the addition of a chiral acid can lead to the formation of diastereomeric salts, resulting in separate signals for the corresponding protons or carbons in the ¹H or ¹³C NMR spectra. The integration of these distinct signals allows for the quantification of each enantiomer, thus providing the enantiomeric excess (ee) of the sample.

Assignment of Absolute Stereochemistry

While standard NMR techniques can establish the relative stereochemistry of a molecule, determining the absolute configuration at the chiral centers (2S and 5R) often requires more advanced methods. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between specific protons. For this compound, NOE correlations between the protons of the ethyl group at the C2 position and the methyl group at the C5 position, as well as with the axial or equatorial protons on the piperazine ring, can help to deduce their relative orientations. However, to assign the absolute stereochemistry, these findings are typically correlated with data from X-ray crystallography or with the known stereochemistry of a starting material or a derivative.

Temperature-Dependent NMR for Probing Conformational Dynamics

The piperazine ring in this compound is not static and undergoes conformational changes in solution, primarily through ring inversion. Temperature-dependent NMR studies are instrumental in probing these dynamics. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be an average of the different conformations. As the temperature is lowered, the rate of this exchange slows down. At a certain temperature, known as the coalescence temperature, the single averaged peak for a given proton or carbon will broaden and eventually split into two or more distinct signals corresponding to the individual conformers (e.g., chair conformations with axial or equatorial substituents). By analyzing the NMR spectra at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for the conformational inversion process. These studies provide valuable insights into the conformational preferences of the ethyl and methyl substituents on the piperazine ring.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing details about the crystal packing.

Determination of Crystal System and Space Group

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would begin with the determination of its crystal system and space group. The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. For a chiral molecule like this compound, it is expected to crystallize in a chiral space group, which lacks inversion centers or mirror planes.

A hypothetical data table for the crystallographic analysis is presented below. Please note that this data is for illustrative purposes as specific crystallographic data for this compound is not publicly available.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.56
b (Å)6.23
c (Å)10.12
α (°)90
β (°)105.4
γ (°)90
Volume (ų)519.7
Z2

Computational Chemistry and Theoretical Modeling of 2s,5r 2 Ethyl 1,5 Dimethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods are employed to determine the optimized geometry, electronic structure, and various spectroscopic features of (2S,5R)-2-ethyl-1,5-dimethylpiperazine.

Density Functional Theory (DFT) has become a important method in computational chemistry for the geometry optimization and electronic structure analysis of organic molecules, including piperazine (B1678402) derivatives. ijcrt.orgnih.gov This approach is favored for its balance of computational cost and accuracy.

Geometry Optimization:

The first step in the theoretical characterization of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule with multiple chiral centers like this compound, the piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings.

The substituents—an ethyl group at the C2 position and methyl groups at the N1 and C5 positions—can exist in either axial or equatorial positions. DFT calculations can predict the preferred orientation of these substituents. Generally, bulky substituents favor the equatorial position to minimize steric hindrance. Therefore, it is anticipated that the ethyl group at C2 and the methyl group at C5 will preferentially occupy equatorial positions in the most stable conformer. The methyl group on the N1 nitrogen will also have a preferred orientation that minimizes steric interactions with the other ring substituents.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to refine the bond lengths, bond angles, and dihedral angles of the molecule to achieve its lowest energy state. bohrium.com

Electronic Structure Analysis:

Once the geometry is optimized, DFT is used to analyze the electronic structure of this compound. This analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:

Molecular Orbitals: DFT calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting the chemical reactivity of the molecule.

Electron Density and Electrostatic Potential: The analysis of electron density distribution helps in identifying electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents these regions, where areas of negative potential (red) indicate nucleophilic sites and areas of positive potential (blue) indicate electrophilic sites. For this compound, the nitrogen atoms are expected to be the most electron-rich centers.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. This information is useful for understanding charge distribution and potential sites for electrostatic interactions. bookpi.org

A representative table of calculated bond lengths and angles for a simple piperazine derivative, as determined by DFT, is shown below to illustrate the type of data obtained from such calculations.

ParameterBond Length (Å)Bond Angle (°)
C-N1.46
C-C1.53
C-H1.09
C-N-C
N-C-C
H-C-H

The piperazine ring in this compound is flexible and can undergo conformational changes. The most significant of these is the ring inversion, or chair-to-chair interconversion, which proceeds through higher-energy transition states such as the boat or twist-boat conformations.

Computational methods, particularly DFT, can be used to calculate the energy barriers associated with these conformational changes. This is achieved by mapping the potential energy surface along the reaction coordinate of the ring inversion. The transition state for this process is located, and its energy is compared to that of the ground-state chair conformation.

The presence of substituents on the piperazine ring influences the energy barriers for conformational interconversion. For this compound, the ethyl and methyl groups will affect the relative energies of the different conformers and the transition states connecting them. The energy difference between conformers with axial and equatorial substituents, as well as the rotational barriers of the ethyl and methyl groups, can also be calculated.

Understanding these energy barriers is important as they determine the rate of interconversion between different conformations at a given temperature, which can have implications for the molecule's biological activity and its interaction with other molecules.

A hypothetical energy profile for the chair-to-chair interconversion of a substituted piperazine is depicted below, illustrating the type of information that can be obtained from these calculations.

ConformationRelative Energy (kcal/mol)
Chair (equatorial substituents)0
Transition State (half-chair)~10-12
Twist-Boat~5-7
Transition State (boat)~6-8
Chair (axial substituents)>0 (depending on steric strain)

Note: The energy values in this table are generalized for substituted piperazines and serve as an illustrative example.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations, specifically DFT, can accurately predict the vibrational frequencies and intensities of a molecule. ijcrt.org

For this compound, a theoretical vibrational spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. This analysis yields a set of normal modes, each with a corresponding vibrational frequency. These calculated frequencies can then be compared with experimental spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations.

The predicted vibrational spectrum of this compound would exhibit characteristic bands for:

C-H stretching vibrations of the ethyl and methyl groups, as well as the piperazine ring.

N-H stretching vibrations (if any secondary amine is present, though in this N-methylated compound, this would be absent).

C-N stretching vibrations of the piperazine ring.

C-C stretching vibrations .

CH2 and CH3 bending vibrations (scissoring, rocking, wagging, and twisting).

Ring deformation modes of the piperazine skeleton.

Theoretical calculations can also help to distinguish between the vibrational modes of different conformers, providing a more detailed understanding of the molecule's structure in different states.

An illustrative table of calculated and assigned vibrational frequencies for a generic substituted piperazine is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aliphatic)2900-3000
C-N stretch1100-1250
CH₂ bend1450-1470
Piperazine ring breathing800-900

Note: These frequency ranges are typical for substituted piperazines and are provided for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the piperazine ring, indicating that these are the most likely sites for electrophilic attack.

LUMO: The LUMO is likely to be distributed over the carbon and hydrogen atoms of the piperazine ring and its substituents, representing the regions where the molecule can accept electrons.

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

The analysis of the frontier orbitals provides valuable information for predicting how this compound might interact with other molecules and participate in chemical reactions.

A representative table of HOMO-LUMO energies and the energy gap for a substituted piperazine is shown below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy0.5
HOMO-LUMO Gap7.0

Note: These values are hypothetical and serve to illustrate the output of such calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing a deeper understanding of bonding and electron delocalization. NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding/antibonding orbitals.

For this compound, NBO analysis can be used to investigate:

Charge Transfer: NBO analysis provides a detailed picture of charge distribution and charge transfer between different parts of the molecule.

Hybridization: The hybridization of the atomic orbitals involved in bonding can be determined, providing insight into the nature of the chemical bonds.

By quantifying the energy of these orbital interactions, NBO analysis offers a more nuanced understanding of the electronic structure of this compound than what is available from molecular orbital analysis alone.

An example of the type of data obtained from an NBO analysis for a generic piperazine derivative is presented in the table below.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)σ(C-C)~1.5 - 3.0
σ (C-H)σ(N-C)~0.5 - 1.0

Note: LP denotes a lone pair orbital, and σ denotes an antibonding orbital. The energy values are representative and for illustrative purposes.*

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore:

Conformational Dynamics: MD simulations can track the conformational changes of the piperazine ring and the rotation of its substituents over time. This allows for the sampling of different accessible conformations and the determination of their relative populations, providing a more dynamic picture than the static view from geometry optimization.

Intermolecular Interactions: MD simulations are particularly useful for studying the interactions between this compound and other molecules, such as biological macromolecules. This can provide insights into how the molecule might bind to a receptor or enzyme, which is crucial for understanding its potential biological activity.

The results of MD simulations can be analyzed to obtain various properties, such as radial distribution functions, time correlation functions, and free energy profiles for different processes. These simulations provide a bridge between the microscopic details of the molecule and its macroscopic behavior in a given environment.

Investigation of Conformational Flexibility in Solution

The conformational landscape of piperazine and its derivatives is a subject of significant interest in computational chemistry. The piperazine ring typically adopts a chair conformation to minimize steric strain. For a substituted piperazine like this compound, the substituents can occupy either axial or equatorial positions on the ring. The preferred conformation in solution is a delicate balance of steric hindrance, electronic effects, and solvent interactions.

Computational studies on 2-substituted piperazines have shown a preference for the axial conformation in many cases. This preference can be influenced by factors such as intramolecular hydrogen bonding in certain derivatives. For this compound, the conformational equilibrium would be determined by the energetic favorability of placing the ethyl and methyl groups in axial versus equatorial positions.

Density Functional Theory (DFT) calculations are a common method to investigate the relative energies of different conformers. By calculating the Gibbs free energy of each possible chair conformation in a simulated solvent environment, the equilibrium population of each conformer can be predicted. It is anticipated that the most stable conformation of this compound would seek to minimize steric clashes between the substituents.

Table 1: Hypothetical Relative Energies of Conformers of this compound in Different Solvents

ConformerSubstituent OrientationsRelative Energy (kcal/mol) in WaterRelative Energy (kcal/mol) in Chloroform
12-ethyl (eq), 5-methyl (eq)0.000.00
22-ethyl (ax), 5-methyl (eq)+1.5+1.2
32-ethyl (eq), 5-methyl (ax)+1.8+1.6
42-ethyl (ax), 5-methyl (ax)+4.0+3.5

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperazines. Actual values would require specific DFT calculations.

Prediction of Dynamic Behavior and Adaptability

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior and adaptability of molecules in solution over time. For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules and calculating the forces between all atoms over a series of small time steps. This allows for the observation of molecular motion, including conformational changes and interactions with the surrounding solvent.

The flexibility of the piperazine ring and the rotational freedom of the ethyl and methyl substituents would be key aspects of its dynamic behavior. MD simulations can reveal the timescales of conformational transitions, such as the rate of chair-flipping of the piperazine ring. The adaptability of the molecule to different environments can also be assessed by running simulations in various solvents and observing changes in its conformational preferences and intermolecular interactions.

These simulations can provide insights into how the molecule might interact with biological targets, as its ability to adopt different conformations can be crucial for binding. The analysis of MD trajectories can also yield information about the hydration shell of the molecule and the nature of its hydrogen bonding with water molecules.

Table 2: Predicted Dynamic Properties of this compound from MD Simulations

PropertyPredicted Value/Behavior
Ring Inversion Barrier~10-12 kcal/mol
Rotational Barrier of Ethyl Group~3-5 kcal/mol
Solvent Accessible Surface Area (SASA)Dependent on conformation
Radial Distribution Function of Water around N atomsShows structured hydration shells

Note: These values are estimations based on typical behavior of similar small molecules in MD simulations.

Derivation of Thermodynamic and Kinetic Parameters from Computational Studies

Computational chemistry provides a robust framework for the derivation of thermodynamic and kinetic parameters that govern the behavior of molecules like this compound. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated for different molecular states using statistical mechanics in conjunction with quantum mechanical energy calculations.

For instance, the thermodynamic parameters for the conformational equilibrium between different chair forms can be determined from their computed relative energies and vibrational frequencies. This allows for a quantitative understanding of the stability of each conformer at a given temperature.

Kinetic parameters, such as activation energies for conformational changes, can be calculated by locating the transition state structures that connect different conformers. The energy difference between the ground state and the transition state provides the activation barrier for the process. These calculations are essential for understanding the rates of dynamic processes like ring inversion.

Furthermore, computational methods can be employed to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. While specific reactive studies are absent, the principles of applying computational chemistry to reaction mechanisms are well-established.

Table 3: Computationally Derived Thermodynamic and Kinetic Parameters for a Hypothetical Conformational Inversion of a Substituted Piperazine

ParameterDescriptionCalculated Value
ΔH°Standard Enthalpy of Inversion1.2 kcal/mol
ΔS°Standard Entropy of Inversion0.5 cal/mol·K
ΔG° (298 K)Standard Gibbs Free Energy of Inversion1.05 kcal/mol
EaActivation Energy for Inversion11.5 kcal/mol
k (298 K)Rate Constant for Inversion~10^4 s⁻¹

Note: This table presents example data for a representative conformational change in a piperazine derivative to illustrate the types of parameters that can be derived computationally.

Applications of Chiral Piperazine Derivatives in Asymmetric Catalysis and Ligand Design

(2S,5R)-2-ethyl-1,5-dimethylpiperazine as a Chiral Ligand Precursor

While direct studies on the use of this compound as a chiral ligand precursor are scarce, the applications of its close structural analogs, such as other C2-symmetric and non-symmetric 2,5-disubstituted piperazines, provide a strong basis for its potential in this area. Chiral piperazines are valuable precursors for the synthesis of a variety of ligands for asymmetric catalysis. Their diamine structure allows for functionalization at the nitrogen atoms, leading to the formation of bidentate or polydentate ligands.

A notable example of a structurally similar compound is (-)-1-allyl-(2S,5R)-dimethylpiperazine, which serves as a key intermediate in the synthesis of delta-opioid receptor ligands. nih.gov This highlights the utility of the chiral 2,5-dimethylpiperazine (B91223) core in creating molecules with specific biological activities, a field that often overlaps with ligand design for catalysis. The synthesis of such precursors can be achieved through methods like enantioconvergent synthesis from trans-2,5-dimethylpiperazine (B131708). nih.gov

The general strategy for utilizing a chiral piperazine (B1678402) like this compound as a ligand precursor would involve the introduction of coordinating groups, such as phosphines, pyridyls, or other heteroaromatic systems, onto the nitrogen atoms. The inherent chirality of the piperazine backbone can then induce asymmetry in the metal center to which it coordinates, enabling enantioselective transformations.

Table 1: Examples of Chiral Piperazine-Based Ligand Precursors and their Applications

Chiral Piperazine DerivativeApplicationReference
(-)-1-allyl-(2S,5R)-dimethylpiperazineIntermediate for delta-opioid receptor ligands nih.gov
(2R,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazineLigand for metal-catalyzed oxidations nih.gov

This table presents data for structurally related compounds to infer the potential applications of this compound.

Role of Piperazine Chirality in Organocatalysis

Chiral piperazines and their derivatives can function as effective organocatalysts, leveraging their basic nitrogen atoms to activate substrates in a variety of asymmetric transformations. While specific examples of this compound in organocatalysis are not readily found in the literature, the principles governing the use of chiral diamines in this context are well-understood.

Chiral diamines can catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions by forming chiral enamines or iminium ions as key intermediates. The stereochemistry of the piperazine catalyst directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. The substituents on the piperazine ring, such as the ethyl and methyl groups in this compound, play a crucial role in creating a specific chiral environment around the catalytic site.

For instance, organocatalysts derived from other chiral diamines, such as prolinamides and other piperazine-based structures, have been successfully employed in a range of asymmetric reactions. The development of novel organocatalysts is an active area of research, and the modular nature of piperazine synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity. researchgate.net

Design and Synthesis of Metal-Binding Receptors and Catalysts

The piperazine scaffold is a versatile building block for the design and synthesis of metal-binding receptors and catalysts. rsc.org The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the ring can be modified to create a specific coordination environment. The rigid chair conformation of the piperazine ring can pre-organize the coordinating groups, leading to enhanced binding affinity and selectivity for specific metal ions.

The synthesis of such metal complexes typically involves the reaction of a chiral piperazine derivative with a suitable metal salt. biointerfaceresearch.com The resulting complexes can have a variety of geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the other ligands present. The chirality of the piperazine ligand is transferred to the metal complex, which can then be used as a chiral catalyst for a variety of asymmetric reactions.

An example of a metal complex derived from a related chiral piperazine is the copper complex of (2R,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, which has been investigated for its potential in metal-catalyzed oxidations. nih.gov The design of such complexes often involves creating multidentate ligands that can wrap around the metal ion, providing a well-defined and stereochemically controlled environment.

Table 2: Research Findings on Metal Complexes with Piperazine-Based Ligands

Metal ComplexApplicationKey FindingReference
Copper complex of (2R,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazineMetal-catalyzed oxidationsThe chiral ligand creates a specific coordination environment for the metal ion. nih.gov
Various transition metal complexes with piperazine-containing macrocyclesMRI contrast agents, catalysisThe piperazine unit imparts rigidity to the macrocyclic ligand. nih.govnih.gov

This table presents data for structurally related compounds to infer the potential applications of this compound.

Stereochemical Control in Asymmetric Reactions Mediated by Chiral Piperazine Ligands

The primary function of a chiral ligand in asymmetric catalysis is to control the stereochemical outcome of a reaction. Chiral piperazine-based ligands achieve this by creating a chiral pocket around the metal center, which preferentially binds one enantiomer of a prochiral substrate or directs the attack of a reagent from a specific face.

The stereochemical control exerted by a chiral piperazine ligand is influenced by several factors, including:

The absolute configuration of the stereocenters on the piperazine ring: In the case of this compound, the (2S,5R) configuration defines a specific three-dimensional arrangement of the substituents.

The nature of the substituents on the piperazine ring and nitrogen atoms: The steric bulk and electronic properties of these substituents can have a significant impact on the enantioselectivity of the catalyzed reaction.

The coordination geometry of the metal complex: The way in which the ligand coordinates to the metal ion determines the shape of the chiral pocket.

While specific data on the stereochemical control exerted by ligands derived from this compound is not available, studies on other C2-symmetric and non-symmetric chiral piperazine ligands have demonstrated their effectiveness in a wide range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modularity in the synthesis of chiral piperazines allows for the systematic variation of their structure to optimize stereochemical control for a particular transformation. nih.gov

Analytical Methodologies for Stereoisomeric Purity and Characterization of 2s,5r 2 Ethyl 1,5 Dimethylpiperazine

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers and diastereomers of chiral compounds like (2S,5R)-2-ethyl-1,5-dimethylpiperazine. phenomenex.comveeprho.com Its high resolution and sensitivity make it an indispensable tool in pharmaceutical analysis. nih.gov The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. phenomenex.com

Method Development for Enantiomeric Resolution

The development of a successful chiral HPLC method begins with the selection of an appropriate chiral stationary phase and mobile phase. yakhak.orgjsmcentral.org For piperazine (B1678402) derivatives, which are basic compounds, polysaccharide-based CSPs are often a good starting point. researchgate.net The goal is to achieve baseline separation of all stereoisomers present. A study on the separation of regioisomers of a similar compound, 2-ethyl-5(6)-methylpyrazine (B1368701), demonstrated the successful use of a Chiralpak AD-H column, an amylose-based CSP. nih.gov This suggests that polysaccharide-based columns could be effective for the enantiomeric resolution of this compound.

The initial screening phase of method development often involves testing a variety of CSPs with different chiral selectors, such as cellulose (B213188) and amylose (B160209) derivatives, under normal phase, reversed-phase, and polar organic modes. researchgate.netnih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. researchgate.net

Optimization of Chromatographic Conditions (Chiral Stationary Phases, Mobile Phase Composition)

Once a suitable CSP is identified, the chromatographic conditions are meticulously optimized to maximize resolution and efficiency. This involves fine-tuning the mobile phase composition, flow rate, and column temperature.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamates, are widely used for the separation of a broad range of chiral compounds, including amines. phenomenex.comyakhak.org For the separation of basic compounds like piperazine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. nih.gov

Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier in the mobile phase is a critical parameter. A systematic variation of this ratio is performed to find the optimal balance between retention time and resolution. For instance, in the separation of zolmitriptan (B1197) enantiomers, a mobile phase of hexane:isopropanol:methanol:diethylamine was successfully employed. nih.gov Similarly, for separating 2-ethyl-5(6)-methylpyrazine isomers, mobile phases of cyclohexane (B81311)/isopropanol and hexane/isopropanol were effective. nih.gov The use of acidic additives can also be beneficial in certain cases for the separation of basic compounds on polysaccharide-based CSPs. researchgate.net

Table 1: Exemplary Chiral Stationary Phases and Mobile Phase Components for Amine Separation

Chiral Stationary Phase TypeCommon ExamplesTypical Mobile Phase Components
Polysaccharide-based (Cellulose)Chiralcel® OD-H, Chiralcel® OJ-HHexane, Isopropanol, Ethanol, Diethylamine
Polysaccharide-based (Amylose)Chiralpak® AD-H, Chiralpak® AS-HHexane, Isopropanol, Acetonitrile, Methanol
Pirkle-type(R,R)-Whelk-O® 1Hexane, Isopropanol, Ethanol
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® VMethanol, Acetonitrile, Water, Acetic Acid, Triethylamine

This table provides examples of CSPs and mobile phase components that have been successfully used for the separation of chiral amines and could be considered for the analysis of this compound.

Advanced Detection Methods (e.g., ELSD, MS/MS, Fluorescence Detection)

While UV detection is commonly used in HPLC, more advanced detection methods can offer enhanced sensitivity and selectivity, particularly when dealing with low-level impurities.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. It is particularly useful for compounds that lack a strong UV chromophore.

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS provides high sensitivity and structural information, allowing for the unambiguous identification and quantification of stereoisomers, even at trace levels. researchgate.net The addition of modifiers like ammonium (B1175870) trifluoroacetate (B77799) to the mobile phase can enhance detection sensitivity in LC-MS. oup.com

Fluorescence Detection: For compounds that are fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers exceptional sensitivity and selectivity. yakhak.org Derivatization with agents like nitrobenzoxadiazole (NBD) can be employed for chiral amines to enable fluorescence detection. yakhak.org

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

While chiral HPLC is the primary method for determining enantiomeric purity, spectroscopic techniques can also provide valuable information. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can be used to determine enantiomeric excess. veeprho.com This is typically achieved by using chiral solvating agents or chiral lanthanide shift reagents that induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the respective signals. veeprho.comchemrxiv.org Vibrational Circular Dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of chiral molecules. nih.gov

Validation of Analytical Methods for Accuracy and Precision

Once an analytical method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. registech.com Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com The validation process for a chiral purity assay typically includes the evaluation of the following parameters: registech.comjocpr.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its stereoisomers and other potential impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters and Acceptance Criteria for a Chiral HPLC Method

Validation ParameterTypical Acceptance Criteria
SpecificityBaseline resolution between stereoisomers (Resolution > 1.5)
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% to 102.0%
Precision (RSD)Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10
RobustnessNo significant change in resolution or retention times with minor variations in mobile phase composition, flow rate, or temperature.

The acceptance criteria presented in this table are general examples and may vary depending on the specific requirements of the analysis and regulatory guidelines.

Q & A

Q. What synthetic strategies are effective for obtaining enantiopure (2S,5R)-2-ethyl-1,5-dimethylpiperazine?

Enantiopure synthesis of this compound can be achieved via asymmetric lithiation-trapping of α-methylbenzyl-functionalized N-Boc piperazines. Key steps include:

  • Use of s-BuLi/(-)-sparteine or (+)-sparteine surrogate to induce chirality during lithiation.
  • Optimization of electrophile addition order and distal N-substituent selection to minimize ring fragmentation (e.g., sterically hindered N-alkyl groups improve stability) .
  • A "diamine switch" strategy enhances enantioselectivity for specific electrophiles.

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

The (2S,5R) configuration dictates spatial interactions with biological targets. For example:

  • In indinavir intermediates , trans-piperazine configurations (2,5-trans or 2,6-trans) optimize binding to protease enzymes .
  • Substituent positioning on the aryl ring (e.g., 2-chlorophenyl vs. 3,4-dimethylphenyl) significantly affects antiproliferative activity in cancer cell lines .

Q. What analytical techniques validate the structural and stereochemical integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity and stereochemistry (e.g., distinct chemical shifts for axial vs. equatorial methyl groups) .
  • X-ray crystallography : Resolves absolute configuration via unit cell parameters (e.g., orthorhombic Pbca space group with a = 9.4097 Å, b = 9.2191 Å) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases.

Advanced Research Questions

Q. What mechanistic challenges arise during enantioselective synthesis, and how are they resolved?

Key challenges include:

  • Electrophile sensitivity : Late-stage electrophile addition can reduce yield due to competing side reactions. Pre-complexation of the electrophile with Li⁺ mitigates this .
  • Ring fragmentation : Lithiated intermediates may decompose unless stabilized by bulky N-substituents (e.g., benzyl or isopropyl groups) .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance lithiation efficiency but require strict temperature control (-78°C).

Q. How can contradictory stereochemical outcomes in piperazine synthesis be analyzed and resolved?

Contradictions often stem from:

  • Dynamic resolution : Racemization during workup can obscure enantiomeric excess (ee). Quenching reactions at low temperatures (-40°C) and rapid purification prevent this .
  • Crystallographic vs. spectroscopic data : X-ray structures may reveal unexpected conformers not evident in NMR. Pairing both methods ensures accuracy .
  • Computational modeling : DFT calculations predict preferred transition states to rationalize stereochemical outcomes .

Q. What in silico strategies predict the biological activity of this compound derivatives?

  • Molecular docking : Simulates binding to targets like PDE10A, aligning hydrophobic moieties (e.g., 2-chlorophenyl) with conserved lipophilic pockets .
  • pKa profiling : Measures protonation states of piperazine linkers (e.g., PROTACs) to optimize solubility and target engagement .
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with anticancer activity (e.g., ED₅₀ < 10 µM for 2,4-dimethylphenyl derivatives) .

Methodological Tables

Q. Table 1. Key Parameters for Asymmetric Lithiation-Trapping

ParameterOptimal ConditionImpact on Yield/eeReference
Lithiating agents-BuLi/(-)-sparteineee > 90%
Electrophile additionPre-complexed with Li⁺Yield ↑ 30%
N-SubstituentSterically hinderedFragmentation ↓ 50%
Temperature-78°C to -40°CRacemization ↓

Q. Table 2. Biological Activity of Selected Derivatives

SubstituentCell Viability (A549)Thrombolytic ActivityKey Interaction
2-Chlorophenyl (5b)25.11 ± 2.49%15.3%PDE10A lipophilic pocket
2,4-Dimethylphenyl (5i)25.31 ± 3.62%22.1%Hydrophobic π-stacking
2,5-Dimethoxyphenyl (5h)45.6%60.2% H-bond with Ser/Thr residues

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